An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)piperidine-1-carboxylate
An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a key bifunctional molecule utilized extensively in medicinal chemistry and drug discovery as a versatile building block. Its structure incorporates a piperidine ring, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group. This strategic combination of functional groups allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The basicity of the secondary amine is a critical parameter influencing its reactivity, purification, and the physiological properties of its derivatives. This guide provides a comprehensive overview of the basic properties of this compound, supported by quantitative data and detailed experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of tert-butyl 4-(methylamino)piperidine-1-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| pKa of Conjugate Acid | ~9.69 | [2] |
| Appearance | Not specified (typically a solid) | |
| CAS Number | 147539-41-1 | [1] |
The basicity of the secondary methylamino group is a key feature of this molecule. The pKa of its conjugate acid is approximately 9.69.[2] This value is indicative of a moderately strong base, a property conferred by the electron-donating nature of the alkyl groups attached to the nitrogen atom. The presence of the methyl group on the secondary amine slightly reduces its basicity compared to the analogous primary amine, tert-butyl 4-aminopiperidine-1-carboxylate, which has a pKa of approximately 10.1.[2] This effect can be attributed to steric hindrance and electronic effects.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa of tert-butyl 4-(methylamino)piperidine-1-carboxylate can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Materials and Equipment
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Tert-butyl 4-(methylamino)piperidine-1-carboxylate
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Deionized water
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Potassium chloride (KCl)
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Burette (50 mL)
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Beaker (100 mL)
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Standard pH buffers (pH 4, 7, and 10)
Methodology
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Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10 to ensure accurate pH measurements.[3]
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Sample Preparation: Accurately weigh approximately 40 µmoles (about 8.6 mg) of tert-butyl 4-(methylamino)piperidine-1-carboxylate and dissolve it in 20 mL of deionized water in a 100 mL beaker.[4] To ensure a constant ionic strength throughout the titration, add a small amount of KCl to the solution.[3]
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Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution. Begin stirring gently. To ensure the amine is fully protonated at the start of the relevant titration, the initial pH of the solution can be made acidic (pH 1.8-2.0) by adding 0.1 M HCl.[5]
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Titration: Fill a burette with standardized 0.1 M NaOH solution. Add the NaOH solution to the beaker in small, precise increments (e.g., 0.1 mL).[6] After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[5]
-
Data Analysis:
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Plot a graph of the measured pH (y-axis) versus the volume of NaOH added (x-axis).
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The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
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Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this derivative curve corresponds to the equivalence point. The volume at the half-equivalence point can then be determined, and the corresponding pH from the original titration curve is the pKa.
-
-
Replication: To ensure the reliability of the results, the titration should be performed at least in triplicate.[3]
Logical Workflow for pKa Determination
The following diagram illustrates the logical workflow for the experimental determination of the pKa of tert-butyl 4-(methylamino)piperidine-1-carboxylate.
Caption: Workflow for pKa determination by potentiometric titration.
Applications in Drug Development
The basicity of the secondary amine in tert-butyl 4-(methylamino)piperidine-1-carboxylate is of significant importance in drug development for several reasons:
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Salt Formation: The basic nitrogen allows for the formation of pharmaceutically acceptable salts. Salt formation can improve the solubility, stability, and bioavailability of the final active pharmaceutical ingredient (API).
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Reactivity: The nucleophilicity of the amine, which is related to its basicity, dictates its reactivity in subsequent synthetic steps, such as alkylation, acylation, or reductive amination.
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Biological Activity: For derivatives where the piperidine nitrogen interacts with biological targets (e.g., receptors, enzymes), the pKa determines the protonation state at physiological pH (~7.4). The charge of the molecule can be crucial for its binding affinity and mechanism of action. For instance, this compound has been investigated for its inhibitory effects on enzymes like β-secretase and acetylcholinesterase, where such interactions are critical.[2]
Conclusion
Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a foundational building block in modern medicinal chemistry. A thorough understanding of its basic properties, particularly the pKa of its secondary amine, is essential for its effective utilization in the synthesis of novel therapeutic agents. The experimental protocol detailed in this guide provides a reliable method for the determination of this critical parameter, enabling researchers to make informed decisions during the drug design and development process.
References
- 1. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | Benchchem [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. applications.emro.who.int [applications.emro.who.int]
